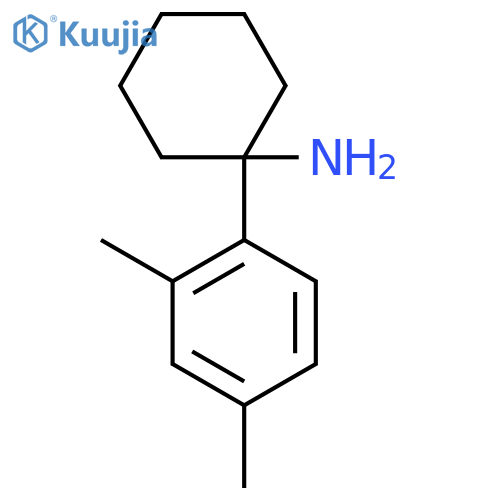Cas no 1343008-76-3 (1-(2,4-dimethylphenyl)cyclohexan-1-amine)

1343008-76-3 structure
商品名:1-(2,4-dimethylphenyl)cyclohexan-1-amine
1-(2,4-dimethylphenyl)cyclohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dimethylphenyl)cyclohexan-1-amine
- AKOS012097196
- 1343008-76-3
- EN300-1829156
-
- インチ: 1S/C14H21N/c1-11-6-7-13(12(2)10-11)14(15)8-4-3-5-9-14/h6-7,10H,3-5,8-9,15H2,1-2H3
- InChIKey: QRTVXJDPOOVGBI-UHFFFAOYSA-N
- ほほえんだ: NC1(C2C=CC(C)=CC=2C)CCCCC1
計算された属性
- せいみつぶんしりょう: 203.167399674g/mol
- どういたいしつりょう: 203.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26Ų
1-(2,4-dimethylphenyl)cyclohexan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829156-0.5g |
1-(2,4-dimethylphenyl)cyclohexan-1-amine |
1343008-76-3 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1829156-0.05g |
1-(2,4-dimethylphenyl)cyclohexan-1-amine |
1343008-76-3 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1829156-1g |
1-(2,4-dimethylphenyl)cyclohexan-1-amine |
1343008-76-3 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1829156-5g |
1-(2,4-dimethylphenyl)cyclohexan-1-amine |
1343008-76-3 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1829156-10.0g |
1-(2,4-dimethylphenyl)cyclohexan-1-amine |
1343008-76-3 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1829156-0.25g |
1-(2,4-dimethylphenyl)cyclohexan-1-amine |
1343008-76-3 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1829156-0.1g |
1-(2,4-dimethylphenyl)cyclohexan-1-amine |
1343008-76-3 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1829156-5.0g |
1-(2,4-dimethylphenyl)cyclohexan-1-amine |
1343008-76-3 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1829156-1.0g |
1-(2,4-dimethylphenyl)cyclohexan-1-amine |
1343008-76-3 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1829156-2.5g |
1-(2,4-dimethylphenyl)cyclohexan-1-amine |
1343008-76-3 | 2.5g |
$1370.0 | 2023-09-19 |
1-(2,4-dimethylphenyl)cyclohexan-1-amine 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Ping Tong Food Funct., 2020,11, 628-639
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
1343008-76-3 (1-(2,4-dimethylphenyl)cyclohexan-1-amine) 関連製品
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
